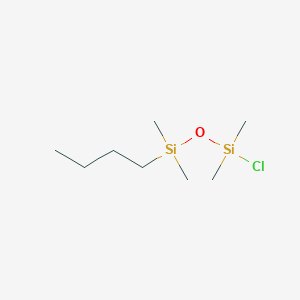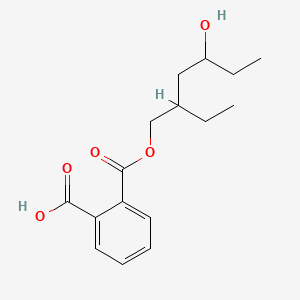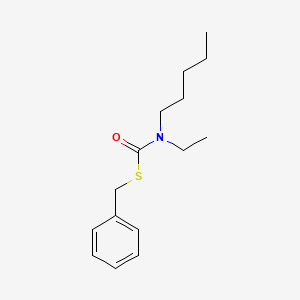
2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The presence of a chlorine atom and an oxo group in the structure of this compound makes it a unique derivative of pyridinecarboxylic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorination of pyridine-4-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired chlorinated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom in substitution reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the oxidation state of the oxo group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce higher oxidation state compounds .
Applications De Recherche Scientifique
2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Additionally, it can interact with various cellular pathways, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridinecarboxylic acid structure but lacks the chlorine and oxo groups.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Another isomer of pyridinecarboxylic acid with different substitution patterns.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to 2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid but without the chlorine and oxo groups.
Uniqueness
The presence of the chlorine atom and oxo group in this compound distinguishes it from other pyridinecarboxylic acids. These functional groups confer unique reactivity and binding properties, making it valuable in various scientific and industrial applications .
Propriétés
| 83662-89-9 | |
Formule moléculaire |
C6H4ClNO3 |
Poids moléculaire |
173.55 g/mol |
Nom IUPAC |
2-chloro-1-oxidopyridin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-4(6(9)10)1-2-8(5)11/h1-3H,(H,9,10) |
Clé InChI |
DTWCIKQUYUWTMW-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=C(C=C1C(=O)O)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)


![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)




![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)


